REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:11]([OH:14])([CH3:13])[CH3:12].[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl.[OH-:20].[K+]>O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:15][CH:17]([OH:19])[CH2:18][O:14][C:11]2[CH:13]=[CH:9][C:4]([N+:1]([O-:2])=[O:20])=[CH:5][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
63.7 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
35.1 mmol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
35.3 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to half its volume
|
Type
|
FILTRATION
|
Details
|
The thus-precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol/ethanol 1:1
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |